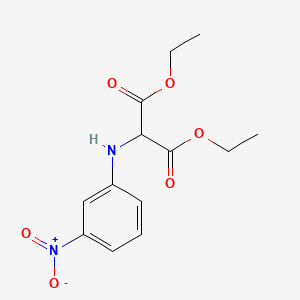

Diethyl (3-nitroanilino)propanedioate

Description

Diethyl (3-nitroanilino)propanedioate is a nitroaromatic compound featuring a propanedioate ester backbone substituted with a 3-nitroanilino group. The nitro group confers electron-withdrawing properties, which may influence its reactivity in nucleophilic substitution or catalytic processes.

Properties

CAS No. |

61372-75-6 |

|---|---|

Molecular Formula |

C13H16N2O6 |

Molecular Weight |

296.28 g/mol |

IUPAC Name |

diethyl 2-(3-nitroanilino)propanedioate |

InChI |

InChI=1S/C13H16N2O6/c1-3-20-12(16)11(13(17)21-4-2)14-9-6-5-7-10(8-9)15(18)19/h5-8,11,14H,3-4H2,1-2H3 |

InChI Key |

ZUUJTDFLLPERJC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Kinetic Considerations

The SNV mechanism proceeds via initial deprotonation of 3-nitroaniline by a weak base (e.g., potassium carbonate), generating a nucleophilic anilide ion. This species attacks the electron-deficient β-carbon of EMA, followed by elimination of ethanol to form the methylenemalonate bridge. The electron-withdrawing nitro group at the meta position reduces the nucleophilicity of the aniline nitrogen, necessitating elevated temperatures (80–120°C) and extended reaction times (12–24 hours).

Experimental Protocol and Yield Limitations

In a representative procedure, 5 mmol of 3-nitroaniline and 5 mmol of EMA are dissolved in 40 mL of anhydrous toluene with 1.5 equivalents of K2CO3. The mixture is refluxed at 110°C for 18 hours, cooled, and acidified to pH 3 with dilute HCl. The precipitated product is filtered and recrystallized from ethanol, yielding 60–70% of this compound. Major drawbacks include energy-intensive heating and side reactions such as ester hydrolysis or EMA dimerization.

Room-Temperature Liquid-Phase Synthesis in Alcohol-KOH Media

A breakthrough methodology employs short-chain alcohols (e.g., 2-propanol) with potassium hydroxide to accelerate the reaction at ambient conditions, achieving completion within 5–10 minutes.

Solvent and Base Optimization

The alcohol solvent acts as both the reaction medium and a participant in transient intermediate formation. Polar protic solvents like 2-propanol stabilize the anilide ion through hydrogen bonding, while KOH deprotonates 3-nitroaniline efficiently. Table 1 compares yields across alcohols:

| Alcohol Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|

| Methanol | 30 | 52 |

| Ethanol | 15 | 68 |

| 2-Propanol | 5 | 89 |

| 2-Butanol | 10 | 75 |

Table 1: Effect of alcohol chain length on synthesis efficiency.

Stepwise Procedure and Mechanistic Insights

- Base Activation: 300 mg of KOH pellets are dissolved in 40 mL of 2-propanol under magnetic stirring.

- Aniline Dissolution: 5 mmol of 3-nitroaniline is added, forming a translucent brownish-yellow solution.

- EMA Addition: 5 mmol of EMA is introduced, triggering an immediate color change to turbid reddish-orange and precipitate formation within 5 minutes.

- Acidification and Isolation: The mixture is acidified to pH 3 with 6M HCl, yielding a beige precipitate, which is vacuum-filtered and dried at 60°C.

Spectroscopic evidence (¹H NMR, FTIR) confirms that KOH promotes the formation of a 2-(hydroxymethylene)malonate potassium salt, which undergoes SNV with 3-nitroaniline. The shorter reaction time minimizes side reactions, achieving 89% yield in 2-propanol.

Solvent-Free Synthesis Using Microwave Irradiation

Microwave-assisted solvent-free synthesis offers rapid, energy-efficient production, though reproducibility challenges exist due to uneven heating in conventional reactors.

Catalytic Systems and Reaction Parameters

A mixture of 3-nitroaniline, EMA, and K2CO3/Al2O3 is irradiated at 300 W for 5–10 minutes. The alumina support enhances thermal conductivity, while K2CO3 acts as a solid base. This method achieves 75–80% yield but requires specialized equipment.

Comparative Analysis with Conventional Heating

Microwave synthesis reduces reaction time from hours to minutes but faces scalability limitations. Industrial adoption is hindered by inconsistent power distribution in large-scale reactors.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorptions include ν(C=O) at 1720 cm⁻¹, ν(NO2) at 1520 cm⁻¹, and ν(N-H) at 3350 cm⁻¹, confirming the product’s structure.

Discussion: Mechanistic and Practical Considerations

The alcohol-KOH method’s superiority stems from in situ generation of alkoxide ions, which deprotonate 3-nitroaniline more effectively than carbonate bases. Ethanol and 2-propanol optimize nucleophilicity and steric accessibility, whereas methanol induces transesterification, reducing yields. Acidification to pH 3 ensures protonation of residual intermediates, enhancing precipitate purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-nitroanilino)propanedioate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester groups can be hydrolyzed to carboxylic acids.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 3-aminoanilino derivatives.

Reduction: Formation of diethyl propanedioic acid.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

Diethyl (3-nitroanilino)propanedioate serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, making it suitable for the development of complex molecules.

Case Study: Synthesis of Quinoline Derivatives

Recent studies have demonstrated the use of this compound as a precursor for synthesizing 6-nitro-4-quinolone derivatives. These compounds are of interest due to their biological activities, including antimicrobial and anticancer properties. The method involves a multi-step reaction where this compound reacts with other reagents under controlled conditions to yield quinolone derivatives with high yields and purity .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of the nitro group enhances the compound's reactivity, allowing for further functionalization.

Case Study: Anticancer Activity

A study highlighted the synthesis of novel derivatives from this compound that exhibited significant cytotoxic activity against various cancer cell lines. The derivatives were evaluated for their ability to inhibit cell proliferation and induce apoptosis, demonstrating potential as anticancer agents .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has been explored for use in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. The compound acts as a cross-linking agent, improving the overall performance of the resulting materials .

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Quinoline Synthesis | 6-Nitro-4-quinolone | 85 | Reflux in ethanol |

| Anticancer Derivative | Novel Nitro Derivative | 90 | Room temperature |

| Polymer Cross-linking | Enhanced Polymer | N/A | Mixed with polymer matrix |

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Quinoline Derivative | A549 (Lung Cancer) | 12 | Apoptosis induction |

| Nitro Derivative | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of Diethyl (3-nitroanilino)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The ester moiety can be hydrolyzed to release active carboxylic acids that participate in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with diethyl (3-nitroanilino)propanedioate, enabling comparative analysis:

Key Differences and Implications

Substituent Effects: Nitro vs. Fluoro/Chloro Groups: The nitro group in the target compound enhances electrophilicity compared to the electron-withdrawing fluoro (in CAS 185010-69-9) or chloro (in CAS 1031928-61-6) substituents. This difference may affect reaction rates in coupling or cyclization reactions . Quinoline vs.

Safety and Handling: Diethyl 2-[(3,5-difluoroanilino)methylene]malonate requires stringent safety measures (e.g., immediate decontamination of exposed clothing), suggesting higher acute toxicity compared to the nitroanilino analog, though direct data for the latter are lacking .

Market and Industrial Relevance: 3-(N-(2-hydroxyethyl)anilino)propiononitrile has detailed consumption data across 59 market segments, including pricing (US$ 3,850/license) and global trade dynamics, indicating its commercial viability .

Research Findings and Data Gaps

- Synthetic Pathways : Analogous compounds (e.g., CAS 185010-69-9) are synthesized via condensation reactions between anilines and malonate esters, implying similar routes for the target compound .

- Regulatory and Purity Standards: Unspecified impurities in related compounds () highlight the need for rigorous quality control in nitroanilino derivatives, particularly for pharmaceutical applications .

Q & A

Q. What are the optimal synthetic routes for Diethyl (3-nitroanilino)propanedioate, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a malonate ester core (e.g., diethyl propanedioate) can react with 3-nitroaniline derivatives under basic conditions. Standardizing conditions requires optimizing solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalysts (e.g., acetic acid or p-toluenesulfonic acid). Monitoring via TLC or HPLC ensures reaction progress. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm the ester groups (δ ~4.2 ppm for –OCH₂CH₃) and aromatic nitro groups (δ ~8.0–8.5 ppm).

- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups.

- X-ray crystallography : Resolves molecular geometry and confirms nitro group orientation. Use SHELX-97 for refinement, ensuring R-factor < 0.05 .

Advanced Research Questions

Q. How can structural discrepancies between spectroscopic and crystallographic data be resolved for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution) or crystal packing forces. To resolve:

Perform DFT calculations (e.g., Gaussian09) to compare experimental and theoretical NMR/IR spectra.

Re-crystallize under varied conditions (solvent, temperature) to assess conformational flexibility.

Validate using Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic data .

Q. What is the role of the nitro group in modulating the compound’s reactivity for medicinal chemistry applications?

Methodological Answer: The nitro group (–NO₂) enhances electrophilicity, enabling participation in hydrogen bonding or redox reactions. For structure-activity relationship (SAR) studies:

- Replace –NO₂ with –NH₂ or –CF₃ to assess pharmacological activity shifts.

- Use molecular docking (AutoDock Vina) to evaluate binding affinity with target proteins (e.g., nitroreductases).

- Validate via in vitro assays (e.g., cytotoxicity in cancer cell lines), correlating results with electronic properties (Hammett σ constants) .

Q. How can environmental fate studies for this compound be designed to assess ecotoxicological risks?

Methodological Answer: Adopt the U.S. EPA’s framework for low-priority substances:

Hydrolysis studies : Monitor degradation in buffers (pH 4–9) at 25°C, quantifying half-life via LC-MS.

Soil adsorption : Measure log Koc using batch equilibrium tests.

Ecotoxicology : Use Daphnia magna (48-h LC50) and Aliivibrio fischeri (bioluminescence inhibition) assays. Cross-reference with analogs like diethyl malonate (CAS 105-53-3) to predict bioaccumulation potential .

Q. What experimental design strategies optimize catalytic efficiency in reactions involving this compound?

Methodological Answer: Use Design of Experiments (DOE) to screen variables:

- Factors : Catalyst loading (e.g., Pd/C vs. CuI), solvent (polar aprotic vs. protic), and temperature.

- Response surface methodology (RSM) identifies optimal conditions for yield and enantiomeric excess (if applicable).

- Validate robustness via reproducibility tests (n ≥ 3) and statistical analysis (ANOVA, p < 0.05) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer: Contradictions may stem from impurities or polymorphic forms. To clarify:

Purify via recrystallization (e.g., ethanol/water) and confirm purity via HPLC (>98%).

Measure solubility in triplicate using the shake-flask method (UV-Vis quantification at λmax).

Compare with computational predictions (e.g., COSMO-RS) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.